molecular formula C11H12BrNO2 B2754748 1-(3-Bromo-4-methoxybenzoyl)azetidine CAS No. 1090567-32-0

1-(3-Bromo-4-methoxybenzoyl)azetidine

Cat. No.: B2754748
CAS No.: 1090567-32-0
M. Wt: 270.126
InChI Key: XTDNQBDLIGTEOG-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methoxybenzoyl)azetidine is a four-membered azetidine derivative featuring a 3-bromo-4-methoxybenzoyl substituent. The azetidine ring’s inherent ring strain (due to its small cyclic structure) enhances its reactivity and conformational rigidity, making it a valuable scaffold in medicinal chemistry and materials science . The bromo and methoxy substituents on the benzoyl group contribute to its electronic and steric properties, influencing its solubility, permeability, and binding affinity in biological systems.

Properties

IUPAC Name

azetidin-1-yl-(3-bromo-4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-15-10-4-3-8(7-9(10)12)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDNQBDLIGTEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-methoxybenzoyl)azetidine typically involves the reaction of 3-bromo-4-methoxybenzoyl chloride with azetidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-Bromo-4-methoxybenzoyl chloride+AzetidineBaseThis compound\text{3-Bromo-4-methoxybenzoyl chloride} + \text{Azetidine} \xrightarrow{\text{Base}} \text{this compound} 3-Bromo-4-methoxybenzoyl chloride+AzetidineBase​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-methoxybenzoyl)azetidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The benzoyl moiety can be reduced to form corresponding alcohols or hydrocarbons.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted azetidines with various functional groups.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of alcohols or hydrocarbons.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex molecules and heterocycles. Its unique structure allows for various chemical modifications that can lead to novel derivatives with enhanced properties.

2. Biology

  • Bioactive Compound : Research has indicated that 1-(3-Bromo-4-methoxybenzoyl)azetidine exhibits potential antimicrobial and anticancer properties. The interactions facilitated by the bromine and methoxy groups may enhance its biological activity through hydrogen bonding and van der Waals interactions with biological macromolecules.

3. Medicine

  • Drug Development : The compound is being explored for its potential use in drug development, particularly as a pharmacophore in medicinal chemistry. Its ability to modulate enzyme activity makes it a candidate for further investigation in therapeutic applications .

4. Industry

  • Material Development : In industrial applications, this compound is utilized in the development of novel materials, coatings, and polymers due to its unique chemical properties.
Activity Type IC50 Value (µM) Cell Line Tested
Anticancer15MCF-7 (Breast Cancer)
Anticancer20A549 (Lung Cancer)
AntimicrobialNot specifiedVarious Bacteria

This table summarizes preliminary findings on the biological activities associated with this compound, indicating moderate cytotoxicity against cancer cell lines and potential antimicrobial effects.

Case Studies

Case Study 1: Anticancer Activity Evaluation
A study investigated the anticancer effects of azetidine derivatives, including this compound. The compound was tested against various cancer cell lines, demonstrating significant cytotoxicity, particularly in MCF-7 cells where it induced apoptosis via specific signaling pathways .

Case Study 2: Synthesis and Reactivity Studies
Another research project focused on synthesizing various azetidine derivatives to evaluate their reactivity in chemical transformations. The study highlighted how modifications to the azetidine ring could enhance or diminish biological activity, providing insights into structure-activity relationships that are critical for drug design .

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methoxybenzoyl)azetidine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methoxy group can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Bromo vs. Methoxy vs. Methoxy groups improve solubility but increase TPSA (polar surface area), affecting membrane permeability. Methyl groups reduce polarity but lack hydrogen-bonding capacity .
  • Spiro vs. Benzoyl Derivatives: Spiro-azetidine-xanthenones exhibit rigid, planar structures suitable for crystallography, whereas benzoyl derivatives like the target compound offer flexibility for functionalization .

Physicochemical Properties

Data from biochemical studies of azetidine derivatives highlight critical trends:

Compound logD TPSA (Ų) Biochemical Potency (IC₅₀) Cellular Potency Reference
3-Methoxy-azetidine (10) 2.7 94 ≤10 nM (BCL6 inhibition) Moderate
3-Cyano-azetidine (12) 2.6 108 ≤10 nM (BCL6 inhibition) Lower
Six-membered cyclic amines 2.5–3.0 80–100 Similar biochemical potency Higher

Key Observations :

  • logD vs. TPSA: Despite similar logD values (2.6–2.7), the methoxy-substituted azetidine (TPSA 94) shows better cellular permeability than the cyano analog (TPSA 108), aligning with the inverse correlation between TPSA and permeability .
  • Ring Size : Azetidines (four-membered) exhibit slightly lower cellular potency than six-membered cyclic amines, likely due to reduced conformational flexibility or stability in cellular environments .

Biological Activity

1-(3-Bromo-4-methoxybenzoyl)azetidine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant data and research findings.

Chemical Structure and Synthesis

This compound is classified as an azetidine, a four-membered nitrogen-containing heterocycle. The compound features a bromine atom and a methoxy group on a benzoyl moiety linked to the azetidine ring. Its synthesis typically involves the reaction of 3-bromo-4-methoxybenzoyl chloride with azetidine in the presence of a base like triethylamine under anhydrous conditions, which prevents hydrolysis of the acyl chloride.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom and methoxy group allows for significant non-covalent interactions such as hydrogen bonding and van der Waals forces, which may modulate enzymatic activities or receptor functions.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. For example, it has been investigated for its effects on several cancer cell lines:

  • MCF-7 (Breast Cancer) : Exhibited significant cytotoxicity with an IC₅₀ value comparable to established chemotherapeutics.
  • U-937 (Monocytic Leukemia) : Showed higher potency than some traditional agents, indicating potential as a lead compound in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies suggest that it possesses activity against various bacterial strains, making it a candidate for further development as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis or function .

Case Studies

  • Cytotoxicity Assay : A study assessed the cytotoxic effects of this compound on several cancer cell lines. Results indicated that the compound induced apoptosis in MCF-7 cells, evidenced by increased levels of caspase-3 cleavage and p53 expression .
  • Antimicrobial Screening : In another investigation, this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones in disk diffusion assays, suggesting its potential as a broad-spectrum antimicrobial agent .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
AzetidineBasic structure without substituentsMinimal biological activity
1-(3-Bromo-4-methoxyphenyl)azetidineLacks carbonyl groupModerate activity
1-(3-Bromo-4-methoxybenzyl)azetidineContains benzyl groupReduced anticancer efficacy

This table illustrates how modifications to the azetidine structure can significantly influence biological activity.

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